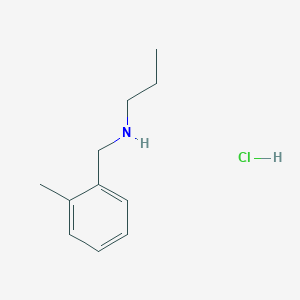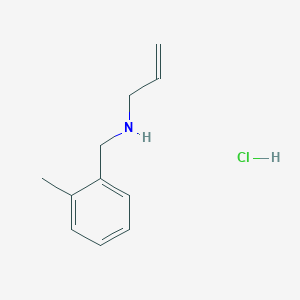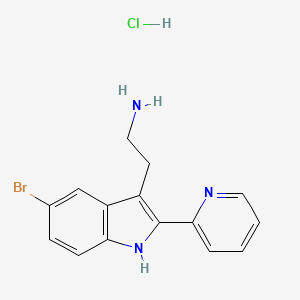
N-(1-Naphthylmethyl)cyclopropanamine hydrochloride
Vue d'ensemble
Description
“N-(1-Naphthylmethyl)cyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 1049803-16-8 . It has a molecular weight of 233.74 . The compound is typically in solid form .
Physical And Chemical Properties Analysis
“N-(1-Naphthylmethyl)cyclopropanamine hydrochloride” is a solid at room temperature . Its molecular weight is 233.74 . Unfortunately, other physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the retrieved data.Applications De Recherche Scientifique
Stereochemical Studies and Adrenergic Drugs
The synthesis and evaluation of optically active derivatives of imidazolines, including compounds closely related to N-(1-Naphthylmethyl)cyclopropanamine hydrochloride, have been explored in the context of adrenergic drugs. Such compounds have been synthesized and tested for their potential as alpha-adrenoreceptor antagonists, showcasing moderate potency. This area of research contributes to the understanding of the stereochemical requirements for adrenergic receptor interactions and could inform the development of new therapeutic agents (Miller et al., 1976).
Analytical Chemistry and Pharmaceutical Analysis
In analytical chemistry, derivatives of N-(1-Naphthyl) ethylene diamine dihydrochloride, a compound similar to N-(1-Naphthylmethyl)cyclopropanamine hydrochloride, have been used as coupling agents for the determination of procaine hydrochloride in pharmaceutical preparations. This application highlights the role of such chemicals in the development of analytical methods for quality control and assurance in the pharmaceutical industry (Fayaz et al., 1982).
Microwave-Assisted Organic Synthesis
The use of microwave irradiation in organic synthesis has been demonstrated through the development of a sequential three-component reaction involving compounds such as cyclopropanamine, leading to the synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives. This method exemplifies the application of N-(1-Naphthylmethyl)cyclopropanamine hydrochloride and related compounds in facilitating rapid, efficient, and safe synthesis of complex organic molecules for biomedical research (Han et al., 2010).
Development of Antidepressants
In the pharmaceutical industry, research into the improved synthesis of sertraline hydrochloride, an effective antidepressant, has involved intermediates related to N-(1-Naphthylmethyl)cyclopropanamine hydrochloride. This research underscores the compound's potential utility in the synthesis and development of therapeutically significant molecules (Vukics et al., 2002).
Supramolecular Chemistry
The exploration of supramolecular interactions, such as those between cyclam-cored dendrimers and cyanide metal complexes, provides insight into the host-guest chemistry that can be applied to the design of novel materials and sensors. Compounds structurally related to N-(1-Naphthylmethyl)cyclopropanamine hydrochloride may play a role in these complex molecular assemblies, contributing to advancements in materials science and nanotechnology (Bergamini et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
N-(naphthalen-1-ylmethyl)cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-2-7-14-11(4-1)5-3-6-12(14)10-15-13-8-9-13;/h1-7,13,15H,8-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDDKJPNFFXYIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC3=CC=CC=C32.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Naphthylmethyl)cyclopropanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride](/img/structure/B3078130.png)
![N-[4-(Methylthio)benzyl]ethanamine hydrochloride](/img/structure/B3078143.png)



![N-[4-(Methylthio)benzyl]-2-propen-1-amine hydrochloride](/img/structure/B3078168.png)

![{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/structure/B3078183.png)
![{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B3078193.png)




